molecular formula C4H12ClN B156818 sec-Butylammonium chloride CAS No. 10049-60-2

sec-Butylammonium chloride

Cat. No.: B156818
CAS No.: 10049-60-2
M. Wt: 109.60 g/mol
InChI Key: VBPUICBFVUTJSE-UHFFFAOYSA-N
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Description

sec-Butylammonium chloride, also known as 2-butanamine hydrochloride, is an organic compound with the molecular formula C₄H₁₂ClN. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butylammonium chloride can be synthesized through the reaction of sec-butylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where sec-butylamine is dissolved in water and hydrochloric acid is added dropwise. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of sec-butylamine to a reactor containing hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The resulting product is purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: sec-Butylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Acid-Base Reactions: As a salt of a weak base (sec-butylamine) and a strong acid (hydrochloric acid), it can react with bases to form sec-butylamine and the corresponding salt.

    Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions to regenerate sec-butylamine.

    Metal Ions: Transition metal ions such as copper(II) or nickel(II) are used in complex formation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include sec-butyl alcohol, sec-butyl ethers, or sec-butylamines.

    Acid-Base Reaction Products: sec-Butylamine and the corresponding salt (e.g., sodium chloride).

    Complexes: Metal complexes with sec-butylammonium ligands.

Scientific Research Applications

sec-Butylammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: It is employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, catalysts, and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

    tert-Butylammonium chloride: Similar in structure but with a different arrangement of the butyl group.

    n-Butylammonium chloride: Has a straight-chain butyl group instead of a branched one.

    iso-Butylammonium chloride: Contains an isobutyl group.

Uniqueness: sec-Butylammonium chloride is unique due to its specific branching of the butyl group, which influences its reactivity and interactions with other molecules. This branching can lead to different steric and electronic effects compared to its isomers, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

10049-60-2

Molecular Formula

C4H12ClN

Molecular Weight

109.60 g/mol

IUPAC Name

butan-2-amine;hydrochloride

InChI

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H

InChI Key

VBPUICBFVUTJSE-UHFFFAOYSA-N

SMILES

CCC(C)[NH3+].[Cl-]

Canonical SMILES

CCC(C)N.Cl

Key on ui other cas no.

10049-60-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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